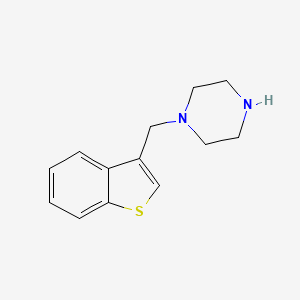

1-(1-Benzothiophen-3-ylmethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

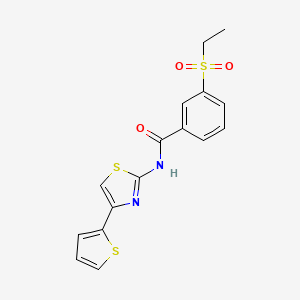

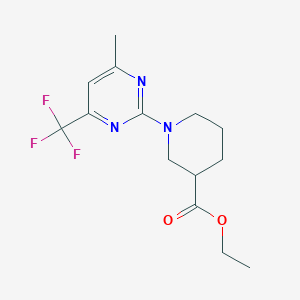

“1-(1-Benzothiophen-3-ylmethyl)piperazine” is a chemical compound with the molecular formula C13H16N2S . It’s used for pharmaceutical testing .

Synthesis Analysis

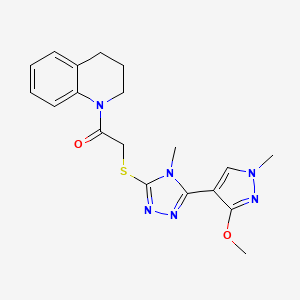

The synthesis of piperazine derivatives, such as “1-(1-Benzothiophen-3-ylmethyl)piperazine”, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

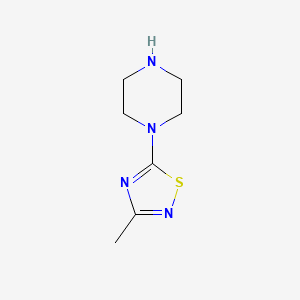

The molecular structure of “1-(1-Benzothiophen-3-ylmethyl)piperazine” consists of a total of 34 bonds; 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Thiophene(s) .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines. The deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Wissenschaftliche Forschungsanwendungen

Enzyme Interaction Studies

- Research on Lu AA21004, a novel antidepressant, shows that 1-(1-Benzothiophen-3-ylmethyl)piperazine is metabolized in the human liver to several metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. This metabolism involves various cytochrome P450 enzymes, suggesting a complex interaction with liver enzymes (Hvenegaard et al., 2012).

Piperazine Derivatives in Pharmacology

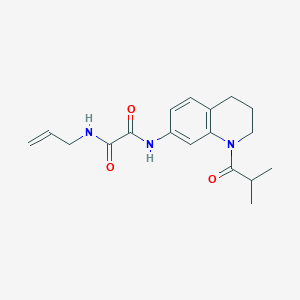

- Piperazine derivatives, including benzylpiperazine, a compound related to 1-(1-Benzothiophen-3-ylmethyl)piperazine, are investigated for their central pharmacological activities, particularly their impact on the monoamine pathway in antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).

Antidepressant Research

- 1-(1-Benzothiophen-3-ylmethyl)piperazine derivatives have been studied for their potential as antidepressants. These derivatives were found to be effective in serotonin reuptake inhibition and 5-HT1A receptor affinity, important factors in the treatment of depression (Pérez-Silanes et al., 2001).

Anti-Malarial Activity

- Certain piperazine derivatives have been identified as potential anti-malarial agents. Studies on their crystal structures and biological activities have provided insights into their potential therapeutic use (Cunico et al., 2009).

Antimicrobial and Antifungal Activity

- Organotin(IV) derivatives of 1-(1-Benzothiophen-3-ylmethyl)piperazine exhibit significant antibacterial and antifungal activity, as well as cytotoxic activity against ovarian cancer cells. This suggests potential applications in cancer therapy and infection control (Shaheen et al., 2018).

Antipsychotic Potential

- Piperazine derivatives have been explored for their potential as atypical antipsychotic agents. Studies on their potency and oral bioavailability suggest a role in treating psychiatric conditions (Bolós et al., 1996).

Anti-Cancer Research

- Heterocyclic compounds related to 1-(1-Benzothiophen-3-ylmethyl)piperazine have been synthesized and evaluated for their anti-bone cancer activities, including molecular docking studies to assess potential antiviral activity (Lv et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(1-benzothiophen-3-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-2-4-13-12(3-1)11(10-16-13)9-15-7-5-14-6-8-15/h1-4,10,14H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTRVAXFQNIGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-3-ylmethyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride](/img/structure/B2558101.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2558108.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2558114.png)

![(4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2558115.png)

![3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2558118.png)

![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558122.png)